molecular formula C19H18ClN3O2 B4357700 1-[(3-chlorophenoxy)methyl]-N-(2,4-dimethylphenyl)-1H-pyrazole-3-carboxamide

1-[(3-chlorophenoxy)methyl]-N-(2,4-dimethylphenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B4357700
M. Wt: 355.8 g/mol
InChI Key: WLNLTQBABNMRMA-UHFFFAOYSA-N
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Description

This compound is a pyrazole derivative known for its promising biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-chlorophenoxy)methyl]-N-(2,4-dimethylphenyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization. The synthetic route may involve the reaction of 3-chlorophenol with formaldehyde to form 3-chlorophenoxymethyl chloride, which is then reacted with 2,4-dimethylphenylhydrazine to form the desired pyrazole derivative. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification using chromatography techniques to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

1-[(3-chlorophenoxy)methyl]-N-(2,4-dimethylphenyl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenoxy group, using reagents like sodium methoxide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted pyrazole derivatives .

Scientific Research Applications

1-[(3-chlorophenoxy)methyl]-N-(2,4-dimethylphenyl)-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly cyclooxygenase-2 (COX-2), which is involved in inflammation.

    Medicine: Investigated for its anti-inflammatory, anticancer, and cognitive-enhancing properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3-chlorophenoxy)methyl]-N-(2,4-dimethylphenyl)-1H-pyrazole-3-carboxamide is not fully understood. it is believed to inhibit the activity of certain enzymes and proteins involved in various biological processes. For instance, it has been found to inhibit cyclooxygenase-2 (COX-2), an enzyme responsible for the production of inflammatory molecules. This inhibition can lead to reduced inflammation and other physiological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3-chlorophenyl)-3-(2,4-dimethylphenyl)urea: Similar structure but different functional groups.

    3-(3-chlorophenoxy)-N-(2,4-dimethylphenyl)propanamide: Similar backbone with variations in the side chains.

    1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)thiourea: Contains a sulfur atom instead of oxygen in the functional group.

Uniqueness

1-[(3-chlorophenoxy)methyl]-N-(2,4-dimethylphenyl)-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its ability to inhibit COX-2 and other enzymes makes it a valuable compound for research in medicinal chemistry and drug development.

Properties

IUPAC Name

1-[(3-chlorophenoxy)methyl]-N-(2,4-dimethylphenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2/c1-13-6-7-17(14(2)10-13)21-19(24)18-8-9-23(22-18)12-25-16-5-3-4-15(20)11-16/h3-11H,12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLNLTQBABNMRMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=NN(C=C2)COC3=CC(=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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